![molecular formula C8H16N2O B14492705 N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide CAS No. 64487-13-4](/img/structure/B14492705.png)
N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group, an imino group, and a methyl group attached to the acetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide can be achieved through several methods. One common approach involves the reaction of tert-butylamine with formaldehyde and acetic anhydride under controlled conditions. The reaction typically proceeds through the formation of an imine intermediate, which is then converted to the final amide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide can be compared with other similar compounds, such as:
N-tert-Butylmethylamine: This compound has a similar structure but lacks the acetamide group.
N-Methyl-tert-butylamine: Similar to N-tert-Butylmethylamine but with a different arrangement of functional groups.
Propiedades
Número CAS |
64487-13-4 |
|---|---|
Fórmula molecular |
C8H16N2O |
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
N-(tert-butyliminomethyl)-N-methylacetamide |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(5)6-9-8(2,3)4/h6H,1-5H3 |
Clave InChI |
VEDHGFQKRVXSSB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)C=NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1-Dibromospiro[2.2]pentane](/img/structure/B14492628.png)

![1,1'-{Oxybis[(2,1-phenylene)oxy]}bis(2-methoxybenzene)](/img/structure/B14492636.png)
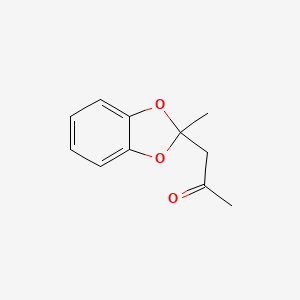
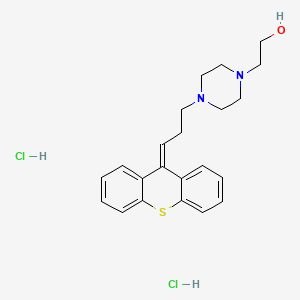

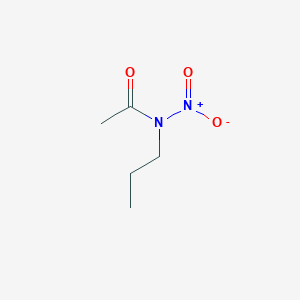
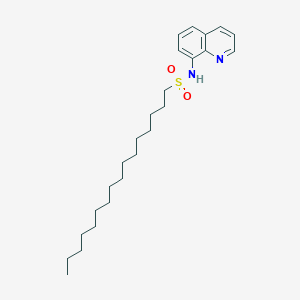
![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)

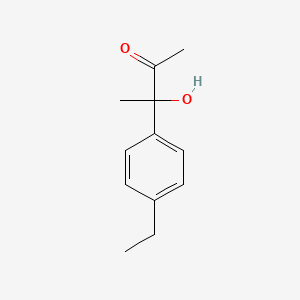


![6H-Cyclopenta[d]acenaphthylene](/img/structure/B14492697.png)
